[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid
[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid
Brand Name:
Vulcanchem
CAS No.:
807614-94-4
VCID:
VC21209774
InChI:
InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)6-7-17(16)21(11)19(24)12-4-3-5-13(20)8-12/h3-9H,10H2,1-2H3,(H,22,23)
SMILES:
CC1=C(C2=C(N1C(=O)C3=CC(=CC=C3)Cl)C=CC(=C2)OC)CC(=O)O
Molecular Formula:
C19H16ClNO4
Molecular Weight:
357.8 g/mol
[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid
CAS No.: 807614-94-4
Cat. No.: VC21209774
Molecular Formula: C19H16ClNO4
Molecular Weight: 357.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 807614-94-4 |
|---|---|
| Molecular Formula | C19H16ClNO4 |
| Molecular Weight | 357.8 g/mol |
| IUPAC Name | 2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
| Standard InChI | InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)6-7-17(16)21(11)19(24)12-4-3-5-13(20)8-12/h3-9H,10H2,1-2H3,(H,22,23) |
| Standard InChI Key | PXXTUBBLCCJTKH-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(N1C(=O)C3=CC(=CC=C3)Cl)C=CC(=C2)OC)CC(=O)O |
| Canonical SMILES | CC1=C(C2=C(N1C(=O)C3=CC(=CC=C3)Cl)C=CC(=C2)OC)CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator